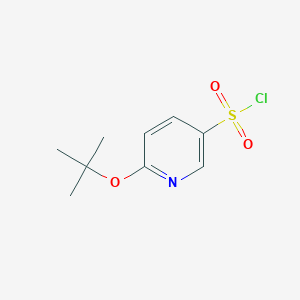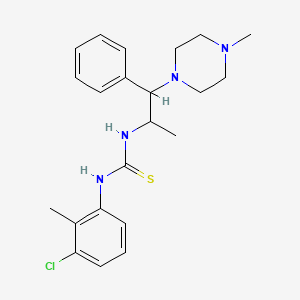![molecular formula C24H21NO5 B2675209 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid CAS No. 2402829-01-8](/img/structure/B2675209.png)
3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group is often used because it can be removed under mild basic conditions, which helps to prevent damage to the peptide .
Synthesis Analysis
The synthesis of this compound is likely to involve the use of a C-H Activation methodology . This is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom). In this case, the Fmoc group would be introduced via a carbonylation reaction .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the Fmoc group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group . The carbamate group is in turn attached to the rest of the molecule via an ether linkage .Chemical Reactions Analysis
As a compound containing an Fmoc group, “this compound” would be expected to undergo reactions typical of Fmoc-protected amino acids. These include deprotection under mild basic conditions, and reaction with amines to form peptides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be influenced by the presence of the Fmoc group. For example, the Fmoc group is quite large and bulky, which could affect the solubility and reactivity of the compound .Applications De Recherche Scientifique
Novel Fluorescence Probes for Reactive Oxygen Species Detection
Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes designed to selectively detect highly reactive oxygen species (hROS), including hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, based on modifications of xanthen-3-on-9-yl benzoic acid derivatives, offer tools for studying the roles of hROS in biological and chemical applications. Their work demonstrates the potential of fluorenyl derivatives in developing sensitive diagnostic tools for oxidative stress and related processes (Setsukinai et al., 2003).
Synthesis of Oligomers and Peptide Sequences
C. Gioeli and J. Chattopadhyaya (1982) highlighted the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups during the synthesis of complex molecules, including peptides. This approach is crucial in the synthesis of bioactive molecules and therapeutic agents, showcasing the role of fluorenyl derivatives in facilitating the synthesis of potentially complex organic structures (Gioeli & Chattopadhyaya, 1982).
Fluorene-based Metal-ion Sensing Probes
K. Belfield et al. (2010) investigated the photophysical, photochemical, and metal ion sensing properties of a fluorene derivative, demonstrating high sensitivity and selectivity to Zn2+ ions. This research highlights the potential of fluorenyl derivatives in developing efficient sensors for metal ions, which are critical in environmental monitoring, biotechnology, and medical diagnostics (Belfield et al., 2010).
Inhibitors of Cell Adhesion Processes
G. S. Hamilton et al. (1995) explored fluoren-9-ylalkanoic and alkylbenzoic acids as novel inhibitors of cell adhesion processes in leukocytes. Their work contributes to the development of anti-inflammatory agents by inhibiting neutrophil recruitment, offering insights into the therapeutic potential of fluorenyl derivatives in treating inflammatory diseases (Hamilton et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The use of Fmoc-protected amino acids like “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a well-established practice in peptide synthesis . Future research may focus on developing new methods for the synthesis of these compounds, or on finding new applications for them in the synthesis of complex peptides .
Propriétés
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)16-6-5-7-17(14-16)29-13-12-25-24(28)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLJAMWEBFBINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2675128.png)



![N-(4-methoxyphenyl)-3-oxo-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2675137.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)
![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)
![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2675149.png)
